Pyridine-3-boronic acid
Overview
Description
Pyridine-3-boronic acid is a boronic acid substance used in Suzuki reactions, primarily in laboratory organic synthesis and chemical pharmaceutical research .
Synthesis Analysis
Pyridine-3-boronic acid can be synthesized by combining 3- and 4-pyridineboronic acids with trimesic and pyromellitic acids to give three molecular complexes . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .Molecular Structure Analysis
The structural analysis of Pyridine-3-boronic acid reveals that the hydrogen bonding interactions of the resulting 2D and 3D assemblies involve at least one of the following charge-assisted synthons: –B (OH) 2 ⋯ − OOCR, RCOOH⋯ − OOCR or PyN + –H⋯ − OOCR .Chemical Reactions Analysis
Pyridine-3-boronic acid is a reagent used for phosphine-free Suzuki-Miyaura cross-coupling reactions . It also participates in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical And Chemical Properties Analysis
Pyridine-3-boronic acid has a molecular weight of 122.92 . It is a solid substance with a melting point greater than 300 °C . It is also used in high-throughput analysis as it enjoys the advantage of one minute run time without using any sample pretreatment or pre-derivatization .Scientific Research Applications
Chemosensor Development : Pyridine-3-boronic acid demonstrates unique reactivity that is useful in developing chemosensors. Iwatsuki et al. (2012) explored its reactivity with 4-isopropyltropolone in acidic aqueous solutions, revealing insights for creating effective organoboron-based chemosensors (Iwatsuki et al., 2012).
Glucose Sensing : The utility of pyridine-3-boronic acid in sensing elements for sugar complexation in aqueous solutions has been demonstrated. Boduroglu et al. (2005) used it for colorimetric titration of glucose, highlighting its application in biologically relevant conditions (Boduroglu et al., 2005).
Organoborane Synthesis : Sundararaman et al. (2006) synthesized bifunctional conjugated organoboranes using pyridine-3-boronic acid, investigating electronic communication and cooperativity in binding processes. This research contributes to understanding the complex interactions in organoborane synthesis (Sundararaman et al., 2006).
Heteroaromatic Boronic Acid Derivatives : Mora-Radó et al. (2016) reported a novel method for synthesizing pyridine-based heteroaromatic boronic acid derivatives, which are valuable in various chemical syntheses (Mora-Radó et al., 2016).
Electrolyte Additives in Lithium Ion Cells : Pyridine-3-boronic acid derivatives have been studied as electrolyte additives in lithium-ion batteries, indicating their potential in enhancing battery performance. Nie et al. (2016) explored such applications, particularly in voltage control and capacity retention (Nie et al., 2016).
Catalysis in Organic Chemistry : Pyridine-3-boronic acid and its derivatives are crucial in various catalytic processes in organic synthesis. Herradura et al. (2000) used it in copper-mediated cross-coupling reactions, demonstrating its efficacy in the synthesis of complex organic compounds (Herradura et al., 2000).
Boronic Acid/Multiwalled Carbon Nanotubes Modified Electrodes : Wu et al. (2010) developed electrodes modified with poly(pyridine-3-boronic acid) and multiwalled carbon nanotubes for the simultaneous determination of various compounds. This application is significant in analytical chemistry and biosensing technologies (Wu et al., 2010).
Metal-Ligand Cooperation in Catalysis : Anaby et al. (2014) explored reactions of boranes with ruthenium pincer complexes, where pyridine-3-boronic acid derivatives played a key role. This research contributes to understanding new pathways in chemical catalysis (Anaby et al., 2014).
Safety And Hazards
Pyridine-3-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
pyridin-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMYEXAYWZJVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO2 | |
Record name | 3-pyridinylboronic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370268 | |
Record name | Pyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3-boronic acid | |
CAS RN |
1692-25-7 | |
Record name | Pyridin-3-ylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1692-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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